L-fuculose L-fuculose L-Fuculose belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. L-Fuculose is soluble (in water) and a very weakly acidic compound (based on its pKa). L-Fuculose has been primarily detected in urine. Within the cell, L-fuculose is primarily located in the cytoplasm. L-Fuculose can be converted into L-fuculose 1-phosphate.
L-fuculose is a a deoxyketohexose comprising L-tagatose with the hydroxy group at position 6 replaced by hydrogen. It has a role as a human metabolite and an Escherichia coli metabolite.
Brand Name: Vulcanchem
CAS No.: 13074-08-3
VCID: VC21111544
InChI: InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h3,5-8,10-11H,2H2,1H3/t3-,5+,6-/m0/s1
SMILES: CC(C(C(C(=O)CO)O)O)O
Molecular Formula: C6H12O5
Molecular Weight: 164.16 g/mol

L-fuculose

CAS No.: 13074-08-3

Cat. No.: VC21111544

Molecular Formula: C6H12O5

Molecular Weight: 164.16 g/mol

* For research use only. Not for human or veterinary use.

L-fuculose - 13074-08-3

Specification

Description L-Fuculose belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. L-Fuculose is soluble (in water) and a very weakly acidic compound (based on its pKa). L-Fuculose has been primarily detected in urine. Within the cell, L-fuculose is primarily located in the cytoplasm. L-Fuculose can be converted into L-fuculose 1-phosphate.
L-fuculose is a a deoxyketohexose comprising L-tagatose with the hydroxy group at position 6 replaced by hydrogen. It has a role as a human metabolite and an Escherichia coli metabolite.
CAS No. 13074-08-3
Molecular Formula C6H12O5
Molecular Weight 164.16 g/mol
IUPAC Name (3R,4R,5S)-1,3,4,5-tetrahydroxyhexan-2-one
Standard InChI InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h3,5-8,10-11H,2H2,1H3/t3-,5+,6-/m0/s1
Standard InChI Key QZNPNKJXABGCRC-LFRDXLMFSA-N
Isomeric SMILES C[C@@H]([C@H]([C@H](C(=O)CO)O)O)O
SMILES CC(C(C(C(=O)CO)O)O)O
Canonical SMILES CC(C(C(C(=O)CO)O)O)O

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